tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
CAS No.:
Cat. No.: VC17425115
Molecular Formula: C13H22F2N2O2
Molecular Weight: 276.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate -](/images/structure/VC17425115.png)
Specification
Molecular Formula | C13H22F2N2O2 |
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Molecular Weight | 276.32 g/mol |
IUPAC Name | tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
Standard InChI | InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3 |
Standard InChI Key | SJIQCZWNDBMUAR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CNCC2(F)F |
Introduction
Chemical Identity and Structural Analysis
The IUPAC name tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate defines a spirocyclic framework comprising a cyclohexane ring fused to a piperidine system, with two fluorine atoms at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group at the 7-position. The molecular formula is C₁₃H₂₂F₂N₂O₂, yielding a molecular weight of 276.33 g/mol based on analogous difluoro-diazaspiro compounds .
Table 1: Comparative Analysis of Diazaspiro Derivatives
The spiroarchitecture introduces conformational rigidity, enhancing binding affinity to biological targets. Fluorination at the 4-position likely influences electronic properties and metabolic stability, as seen in fluorinated pharmaceuticals .
Synthesis and Manufacturing
While no direct synthesis route is documented, fluorination strategies for analogous compounds suggest plausible methods:
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Halogen Exchange: Substitution of hydroxyl or chlorine groups using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
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Electrophilic Fluorination: Reaction of enolates or enamines with Selectfluor™ .
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Boc Protection: Introduction of the tert-butyloxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions.
A hypothetical route involves:
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Cyclocondensation of a cyclohexanone derivative with a piperidine precursor to form the spiro core.
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Difluorination at the 4-position using a fluorinating agent.
Physicochemical Properties
Key properties inferred from analogs :
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.
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Melting Point: Estimated 120–150°C (similar to Boc-protected spirocycles).
Applications in Pharmaceutical Research
The compound serves as a versatile intermediate:
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